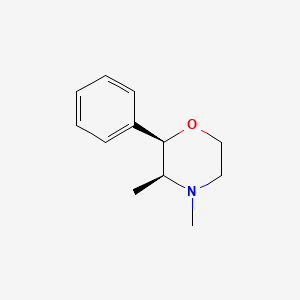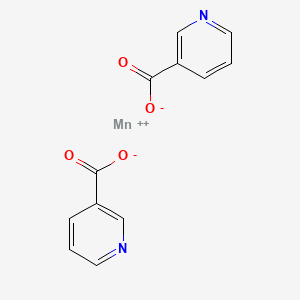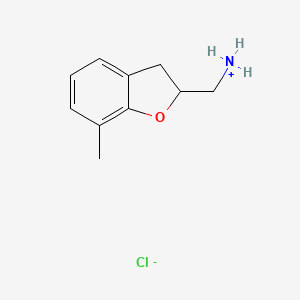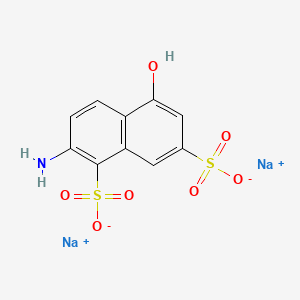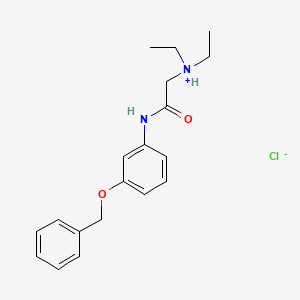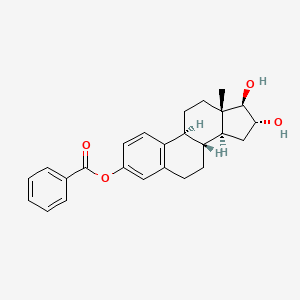
Estriol 3-benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Estriol 3-benzoate is a synthetic estrogen, a derivative of estriol, which is one of the three main naturally occurring estrogens in the body. It is commonly used in hormonal therapies and research due to its estrogenic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Estriol 3-benzoate can be synthesized through the esterification of estriol with benzoic acid. The reaction typically involves heating estriol with benzoic acid in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors. The process involves the continuous addition of estriol and benzoic acid, with careful control of temperature and pH to ensure high yield and purity. The product is then purified through crystallization or other suitable methods.
Analyse Des Réactions Chimiques
Types of Reactions: Estriol 3-benzoate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: this compound can be hydrolyzed back to estriol and benzoic acid using aqueous acid or base.
Oxidation: It can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed:
Hydrolysis: Estriol and benzoic acid
Oxidation: Various oxidized derivatives
Reduction: Reduced forms of this compound
Applications De Recherche Scientifique
Estriol 3-benzoate is widely used in scientific research due to its estrogenic activity. It is employed in studies related to:
Chemistry: Investigating the synthesis and properties of ester derivatives.
Biology: Studying the effects of estrogen on various biological systems.
Medicine: Researching hormonal therapies and treatments for conditions like menopause, osteoporosis, and certain cancers.
Industry: Developing pharmaceuticals and other products that require estrogenic activity.
Mécanisme D'action
Estriol 3-benzoate is similar to other estrogenic compounds like estradiol benzoate and estradiol valerate. it is unique in its specific chemical structure and the way it interacts with estrogen receptors. While estradiol benzoate is a pro-drug of estradiol, this compound is a direct estrogenic agent.
Comparaison Avec Des Composés Similaires
Estradiol benzoate
Estradiol valerate
Estrone sulfate
Propriétés
Numéro CAS |
2137-85-1 |
|---|---|
Formule moléculaire |
C25H28O4 |
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
[(8R,9S,13S,14S,16R,17R)-16,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate |
InChI |
InChI=1S/C25H28O4/c1-25-12-11-19-18-10-8-17(29-24(28)15-5-3-2-4-6-15)13-16(18)7-9-20(19)21(25)14-22(26)23(25)27/h2-6,8,10,13,19-23,26-27H,7,9,11-12,14H2,1H3/t19-,20-,21+,22-,23+,25+/m1/s1 |
Clé InChI |
XOFSFAAPNZBHAY-ROHWNPGJSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5 |
SMILES canonique |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


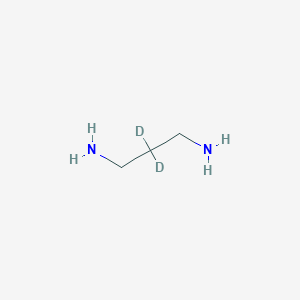
![copper;2-[[(Z)-N-[2-hydroxy-5-[(3-sulfamoylphenyl)sulfamoyl]anilino]-C-phenylcarbonimidoyl]diazenyl]benzoic acid](/img/structure/B15341286.png)

![2-[[4-(Dimethylamino)phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride](/img/structure/B15341304.png)
